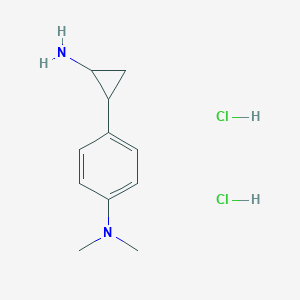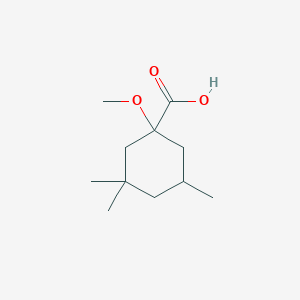
1-Methoxy-3,3,5-trimethylcyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-3,3,5-trimethylcyclohexane-1-carboxylic acid is an organic compound with the molecular formula C₁₁H₂₀O₃ and a molecular weight of 200.27 g/mol . It is characterized by a cyclohexane ring substituted with methoxy, trimethyl, and carboxylic acid groups. This compound is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
The synthesis of 1-Methoxy-3,3,5-trimethylcyclohexane-1-carboxylic acid involves several steps. One common synthetic route includes the alkylation of cyclohexanone derivatives followed by methoxylation and carboxylation reactions . The reaction conditions typically involve the use of strong bases and acids, along with specific catalysts to facilitate the transformations. Industrial production methods may vary, but they generally follow similar principles with optimization for large-scale synthesis .
Chemical Reactions Analysis
1-Methoxy-3,3,5-trimethylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methoxy-3,3,5-trimethylcyclohexane-1-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methoxy-3,3,5-trimethylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxy and carboxylic acid groups play crucial roles in its reactivity and binding affinity to various enzymes and receptors . These interactions can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .
Comparison with Similar Compounds
1-Methoxy-3,3,5-trimethylcyclohexane-1-carboxylic acid can be compared with similar compounds such as:
1,1-Di-(tert-butylperoxy)-3,3,5-trimethylcyclohexane: This compound is used as an oxidizing agent and has different reactivity due to the presence of peroxide groups.
3-Ethoxy-1,1,5-trimethylcyclohexane: This compound has an ethoxy group instead of a methoxy group, leading to variations in its chemical properties and applications.
Properties
Molecular Formula |
C11H20O3 |
|---|---|
Molecular Weight |
200.27 g/mol |
IUPAC Name |
1-methoxy-3,3,5-trimethylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H20O3/c1-8-5-10(2,3)7-11(6-8,14-4)9(12)13/h8H,5-7H2,1-4H3,(H,12,13) |
InChI Key |
FSRRSPDMKZZUBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)(C(=O)O)OC)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



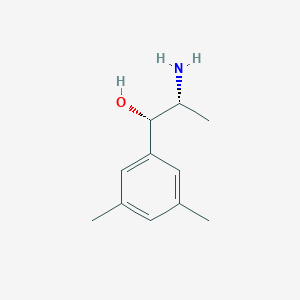

![1-{2,6-Diazaspiro[3.4]octan-2-yl}propan-1-one](/img/structure/B13153806.png)
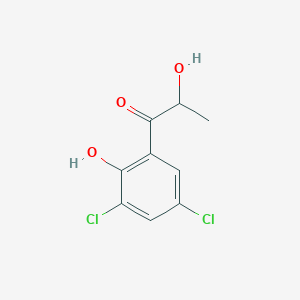

![[3-(Methylamino)oxolan-3-yl]methanol hydrochloride](/img/structure/B13153836.png)
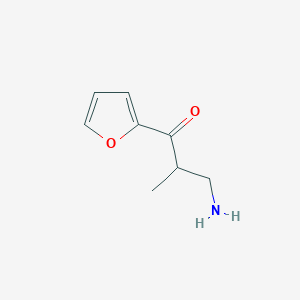
![3-Methyl-N-[(3R)-piperidin-3-YL]butanamide](/img/structure/B13153850.png)
![5-[(2S)-2-(Hydroxymethyl)pyrrolidin-1-YL]furan-2-carbaldehyde](/img/structure/B13153851.png)
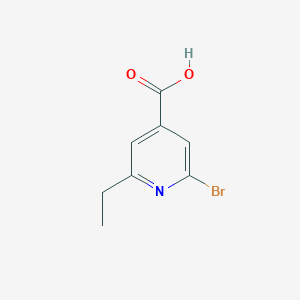
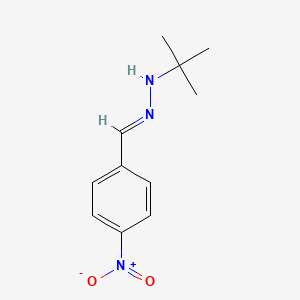
![Benzoic acid, 2-[2-(3,5-dichlorophenyl)ethyl]-](/img/structure/B13153858.png)
